molecular formula C9H7N3O2 B8804041 5-(pyridin-3-yl)pyrimidine-2,4(1H,3H)-dione

5-(pyridin-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8804041
M. Wt: 189.17 g/mol
InChI Key: HSCGEQSGPGIADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(pyridin-3-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

5-pyridin-3-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H7N3O2/c13-8-7(5-11-9(14)12-8)6-2-1-3-10-4-6/h1-5H,(H2,11,12,13,14)

InChI Key

HSCGEQSGPGIADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was obtained according to the procedure described for the synthesis of Example 14 (Step 3), starting from 1-benzhydryl-5-(3-pyridyl)pyrimidine-2,4-dione (0.085 g, 0.239 mmol). Herein, anisole (0.163 g, 1.5 mmol) was added together with the triflic acid/TFA mixture, and the orange reaction mixture was here stirred for 1 hr at 0° C. TFA was removed by a stream of nitrogen and remaining TFA removed by co-evaporating with diethyl ether (40 mL). Water (15 mL) and acetonitrile (15 mL) was added, solidified in a dry ice-acetone bath, and the crude title compound was obtained by lyophilization. The crude was purified by column chromatography using a Teledyne ISCO apparatus (Dichloromethane:20% methanol in dichloromethane 30:70) to afford the title compound as, a triflic salt (0.067 g, 81%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.91 (dd, J=6.2, 5.8 Hz, 1H), 8.07 (d, J=6.1 Hz, 1H), 8.60 (dt, J=8.2, 1.6 Hz, 1H), 8.72 (dd, J=5.4, 1.4 Hz, 1H), 9.06 (d, J=2.1 Hz, 1H), 11.55 (s, 1H), 11.58 (d, =5.5 Hz, 1H). MS (ESI) m/z: 190 [M-H]+.
Name
1-benzhydryl-5-(3-pyridyl)pyrimidine-2,4-dione
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
0.163 g
Type
reactant
Reaction Step Two
Name
triflic acid TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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